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Compound of Interest

Compound Name: 4-Chloroimidazo[1,2-a]quinoxaline

CAS No.: 191349-69-6

Cat. No.: B1600370 Get Quote

Introduction: The "Lynchpin" Scaffold
4-Chloroimidazo[1,2-a]quinoxaline is a high-value intermediate in drug discovery, serving as

the electrophilic gateway to functionalized imidazo[1,2-a]quinoxalines—a pharmacophore

found in anticancer (melanoma), antiviral, and PDE4 inhibitor pipelines.

The chlorine atom at the C4 position is activated by the adjacent imine-like nitrogen (N5),

making it highly susceptible to Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings. Consequently, the primary analytical challenge is
not just confirming identity, but quantifying the hydrolytic degradation (conversion to the 4-oxo
lactam) and regiochemical integrity.

Core Chemical Structure & Numbering
Molecular Formula:

Molecular Weight: 203.63 g/mol

Critical Feature: The C4-Cl bond is the "hotspot" for both reactivity and instability.

Physicochemical Profiling & Sample Prep
Before instrumental analysis, the physicochemical behavior of the solid must be understood to

prevent artifact generation during preparation.
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Property Characteristic Analytical Implication

Solubility
High in DMSO, DCM, THF.

Low in Water.

Do not use 100% aqueous

diluents. Use DMSO or MeCN

for stock solutions.

Stability
Hydrolytically unstable in acidic

aqueous media.

Avoid long-term storage in

LCMS mobile phases (0.1%

Formic Acid). Prepare fresh.

Melting Point > 150°C (Decomposes)

DSC is preferred over capillary

methods to observe onset of

degradation.

Diagram 1: Analytical Workflow
This flowchart illustrates the decision matrix for qualifying a batch of 4-Chloroimidazo[1,2-
a]quinoxaline.
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Caption: Integrated workflow for the qualification of electrophilic heterocyclic intermediates.

Chromatographic Methods (HPLC/UPLC)
The primary impurity is Imidazo[1,2-a]quinoxalin-4(5H)-one (the hydrolysis product), which is

non-reactive in

reactions and must be quantified.
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Method A: Stability-Indicating RP-HPLC
Rationale: A generic C18 column is sufficient, but pH control is vital. The basic nitrogen

requires a buffered mobile phase to prevent peak tailing, but high pH promotes hydrolysis of

the Cl-group. We use a neutral pH ammonium acetate system.

Protocol:

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient:

0-2 min: 5% B

2-12 min: 5%

95% B

12-15 min: 95% B

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm.

Sample Diluent: 100% Acetonitrile (Minimize water contact).

Acceptance Criteria:

Main Peak (4-Cl): Retention time approx. 8.5 min.

Impurity (4-OH/Oxo): Elutes earlier (approx. 5.0 min) due to phenolic/lactam polarity.

Tailing Factor: < 1.5 (Ensures protonation of N5 isn't dragging the peak).

Spectroscopic Characterization
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A. Mass Spectrometry (MS) - The Isotope Signature
The most rapid confirmation of the "4-Chloro" moiety is the chlorine isotope pattern.

Technique: ESI+ (Electrospray Ionization, Positive Mode).

Expected Signals:

[M+H]+: m/z 204.0

Isotope Pattern: You must observe the characteristic 3:1 ratio between m/z 204.0 (

) and m/z 206.0 (

).

Failure Mode: If the spectrum shows a single peak at m/z 186, the compound has

hydrolyzed to the hydroxyl form (

).

B. Nuclear Magnetic Resonance (NMR)
NMR is required to distinguish the 4-chloro isomer from potential regioisomers (e.g., 1-chloro)

formed during cyclization.

Solvent: DMSO-

(CDCl

is acceptable but solubility may be limiting).

1H NMR Assignment Strategy:

The "Missing" Proton: The parent imidazo[1,2-a]quinoxaline has a proton at C4 (~8.5 ppm).

In the 4-chloro derivative, this signal must be absent.

Imidazole Protons (H1/H2): Look for two doublets (or a broad singlet pair) in the 7.8–8.2 ppm

range. The Cl group exerts an inductive effect, slightly deshielding H1/H2 compared to the

parent.
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Benzo Ring (H6-H9): A multiplet region between 7.4–8.0 ppm.

13C NMR & 2D Correlation (HMBC): To definitively prove the Cl is at C4:

Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

Logic: Look for a correlation from the imidazole proton H2 (or H1) to the bridgehead carbon

C3a (or C9a), and crucially, verify the chemical shift of C4.

C4 Shift: Carbon attached to Cl typically appears at 130–140 ppm, whereas the C=O

(hydrolysis product) appears >155 ppm.

Diagram 2: NMR Connectivity Logic
This diagram visualizes the critical HMBC correlations required to verify the regiochemistry.
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Caption: HMBC correlations and chemical shift logic for confirming the C4-Cl regiochemistry.

Functional Quality Control (The "Use Test")
Because the 4-chloro group is reactive, the ultimate test of quality is a small-scale

derivatization. This confirms the material is not just "pure" but "active."

Protocol: The Benzylamine Test
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Dissolve 10 mg of 4-Chloroimidazo[1,2-a]quinoxaline in 0.5 mL DMSO.

Add 1.5 equivalents of Benzylamine.

Heat to 60°C for 30 minutes.

Analyze by LC-MS.

Result Interpretation:

Pass: Complete conversion to the benzylamino-derivative (Mass shift: 203

274).

Fail: No reaction (indicates the starting material was actually the inert 4-oxo hydrolysis

product, despite potentially confusing UV purity data).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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